![molecular formula C23H22N2O4S B2641654 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922090-28-6](/img/structure/B2641654.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

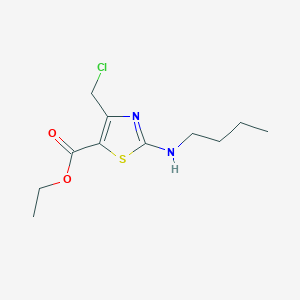

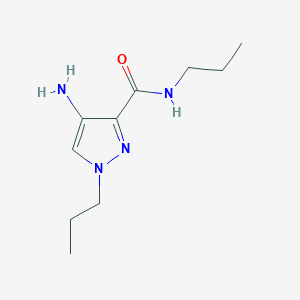

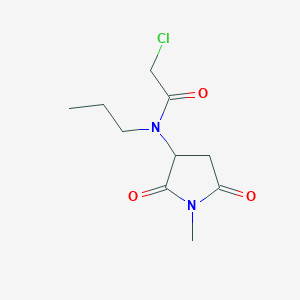

The synthesis of such a compound would likely involve the formation of the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the sulfonamide and methyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tricyclic system, with two benzene rings fused to a seven-membered ring containing an oxygen atom. The sulfonamide and methyl groups would be attached to this core structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the sulfonamide and methyl groups. These functional groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a sulfonamide group could enhance its water solubility compared to the parent dibenzo[b,f][1,4]oxazepine compound .Aplicaciones Científicas De Investigación

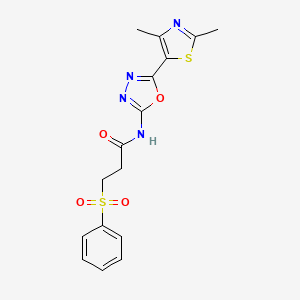

Methanesulfonic Acid Salt Forms and Structural Characterization

Research has explored methanesulfonic acid salt forms of carbamazepine and its analogue 10,11-dihydrocarbamazepine, highlighting the preparation and characterization of these compounds. This study provides valuable structural information that could be relevant for understanding the properties of similar methanesulfonamide compounds (Eberlin, Eddleston, & Frampton, 2013).

Photophysical Properties of Related Compounds

A series of new 2,5-dibenzoxazolylphenols and related compounds have been synthesized, displaying excited state intramolecular proton-transfer fluorescence. This research on photophysical properties could offer insights into the fluorescence characteristics of related dibenzoxazepin compounds (Kauffman & Bajwa, 1993).

High Molecular Weight Polybenzoxazoles

Studies on the synthesis of high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid and their hydrolytic stability provide a detailed look into the polymerization process and stability of these materials, which could be analogous to the stability considerations of similar oxazepine compounds (Kim, Einsla, Tchatchoua, & McGrath, 2005).

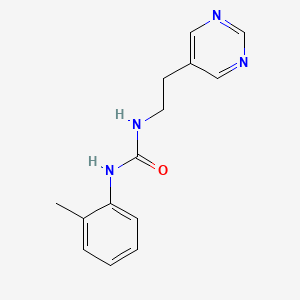

Chelating Nitrogen Ligands and Catalytic Applications

The development of chelating nitrogen ligands, such as bis(2-benzoxazolyl)methane, and their application in catalytic reduction processes showcases the versatility of benzoxazolyl compounds in catalysis. The structural and functional insights from these studies could provide a foundation for the development of similar oxazepin-based catalysts (Ragaini, Pizzotti, Cenini, Abbotto, Pagani, & Demartin, 1995).

Synthesis and Properties of Novel Sulfonamides

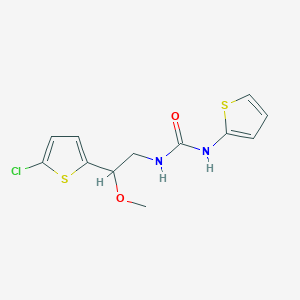

Research into the synthesis and properties of novel sulfonamides, including their interactions with various biomolecules and potential applications as inhibitors or probes, underscores the functional diversity and potential of sulfonamide-based compounds in various scientific and technological fields (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).

Mecanismo De Acción

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its specific biological targets. The presence of a sulfonamide group suggests potential antimicrobial activity, as many sulfonamide compounds are known to be antimicrobial agents .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-15-5-4-6-17(11-15)14-30(27,28)24-18-8-10-21-19(13-18)23(26)25(3)20-12-16(2)7-9-22(20)29-21/h4-13,24H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEPXLMRTBRMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2641577.png)

![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)

![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)

![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)

![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)